molecular formula C10H4Cl2F2N2 B12082777 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine

4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine

Cat. No.: B12082777
M. Wt: 261.05 g/mol
InChI Key: JENLBYRWERVNCO-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring, as well as a fluorophenyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaH or K2CO3) and a suitable solvent (e.g., DMF or DMSO).

    Suzuki Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like DMF or toluene.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki Coupling: Biphenyl derivatives with diverse substituents.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H4Cl2F2N2

Molecular Weight

261.05 g/mol

IUPAC Name

4,6-dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl2F2N2/c11-8-7(14)9(12)16-10(15-8)5-2-1-3-6(13)4-5/h1-4H

InChI Key

JENLBYRWERVNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C(=N2)Cl)F)Cl

Origin of Product

United States

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